molecular formula C8H17N3O B094228 2,2-Dimethylvaleraldehyde semicarbazone CAS No. 16519-71-4

2,2-Dimethylvaleraldehyde semicarbazone

Cat. No. B094228
CAS RN: 16519-71-4
M. Wt: 171.24 g/mol
InChI Key: HOWLUCHINSUHTQ-POHAHGRESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2-Dimethylvaleraldehyde semicarbazone (DMVSC) is a chemical compound that has been extensively studied for its potential applications in scientific research. DMVSC is a semicarbazone derivative of 2,2-dimethylvaleraldehyde, which is a branched-chain aldehyde that can be synthesized from 2-methylbutanal. DMVSC has been shown to exhibit a range of biochemical and physiological effects, making it a promising compound for use in various research applications.

Mechanism Of Action

The mechanism of action of 2,2-Dimethylvaleraldehyde semicarbazone is not fully understood, but it is believed to involve the formation of complexes with metal ions and the inhibition of enzymes involved in various biochemical pathways. 2,2-Dimethylvaleraldehyde semicarbazone has also been shown to exhibit antioxidant activity, which may contribute to its potential therapeutic effects.

Biochemical And Physiological Effects

2,2-Dimethylvaleraldehyde semicarbazone has been shown to exhibit a range of biochemical and physiological effects, including the ability to scavenge free radicals and inhibit lipid peroxidation. 2,2-Dimethylvaleraldehyde semicarbazone has also been shown to exhibit antitumor activity in vitro and in vivo, as well as the ability to inhibit the formation of amyloid-beta peptides, which are associated with Alzheimer's disease.

Advantages And Limitations For Lab Experiments

One advantage of 2,2-Dimethylvaleraldehyde semicarbazone is its relatively low toxicity, which makes it a promising compound for use in various research applications. However, 2,2-Dimethylvaleraldehyde semicarbazone can be difficult to synthesize and purify, which may limit its widespread use in certain research areas.

Future Directions

There are several potential future directions for research on 2,2-Dimethylvaleraldehyde semicarbazone. One area of interest is the development of new synthesis methods that are more efficient and scalable. Another area of interest is the investigation of the potential therapeutic effects of 2,2-Dimethylvaleraldehyde semicarbazone in various disease models, including cancer and neurodegenerative diseases. Additionally, further studies are needed to elucidate the mechanism of action of 2,2-Dimethylvaleraldehyde semicarbazone and to identify potential molecular targets for its therapeutic effects.

Synthesis Methods

2,2-Dimethylvaleraldehyde semicarbazone can be synthesized through the reaction of 2,2-dimethylvaleraldehyde with semicarbazide hydrochloride in the presence of sodium acetate. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to form the semicarbazone derivative. The resulting product can be purified through recrystallization from ethanol.

Scientific Research Applications

2,2-Dimethylvaleraldehyde semicarbazone has been used in a variety of scientific research applications, including as a reagent in the determination of aldehydes and ketones in biological samples. 2,2-Dimethylvaleraldehyde semicarbazone has also been used as a chelating agent for the determination of metal ions in environmental samples. Additionally, 2,2-Dimethylvaleraldehyde semicarbazone has been studied for its potential use in the treatment of cancer and Alzheimer's disease.

properties

CAS RN

16519-71-4

Product Name

2,2-Dimethylvaleraldehyde semicarbazone

Molecular Formula

C8H17N3O

Molecular Weight

171.24 g/mol

IUPAC Name

[(Z)-2,2-dimethylpentylideneamino]urea

InChI

InChI=1S/C8H17N3O/c1-4-5-8(2,3)6-10-11-7(9)12/h6H,4-5H2,1-3H3,(H3,9,11,12)/b10-6-

InChI Key

HOWLUCHINSUHTQ-POHAHGRESA-N

Isomeric SMILES

CCCC(C)(C)/C=N\NC(=O)N

SMILES

CCCC(C)(C)C=NNC(=O)N

Canonical SMILES

CCCC(C)(C)C=NNC(=O)N

synonyms

2,2-Dimethylvaleraldehyde semicarbazone

Origin of Product

United States

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